silane CAS No. 109081-61-0](/img/structure/B14331173.png)
[(1-Methoxy-2-methylprop-2-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C8H18O2Si and a molecular weight of 174.32 g/mol . This compound is widely used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens or acids .
Common Reagents and Conditions
Titanium Tetrachloride: Used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines.
Strong Oxidizing Agents: These can facilitate oxidation reactions, leading to the formation of various oxidized products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with titanium tetrachloride yields chiral β-lactams, while oxidation reactions can produce a range of oxidized derivatives .
Applications De Recherche Scientifique
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including chiral β-lactams and other pharmaceuticals.
Polymer Chemistry: The compound acts as a catalyst or initiator in group-transfer polymerization, facilitating the formation of polymers with specific properties.
Material Science: It is employed in the development of advanced materials, such as hydrogels and cross-linked polymers.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene involves its reactivity with various molecular targets. The compound’s methoxy and trimethylsiloxy groups enable it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . These reactions often involve the formation of intermediate species, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethoxy-2-methylprop-2-en-1-yl)oxysilane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Methoxy-2-methyl-1-propene: Lacks the trimethylsiloxy group, resulting in different reactivity and applications.
Uniqueness
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene is unique due to its combination of methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and polymer chemistry, where it can facilitate the formation of complex molecules and materials .
Propriétés
Numéro CAS |
109081-61-0 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
(1-methoxy-2-methylprop-2-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h8H,1H2,2-6H3 |
Clé InChI |
GRVYQJSONFMGGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


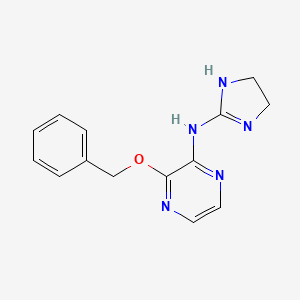
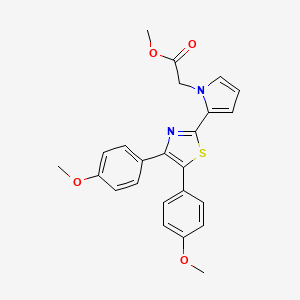
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
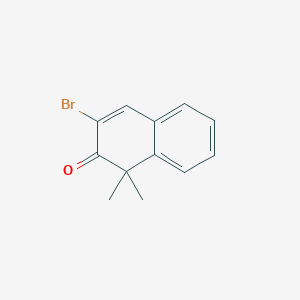
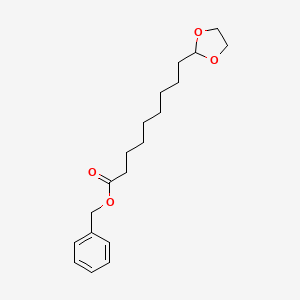
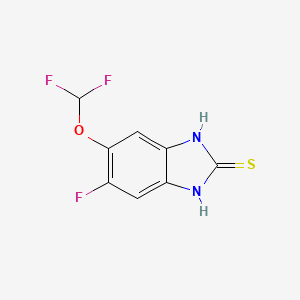
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
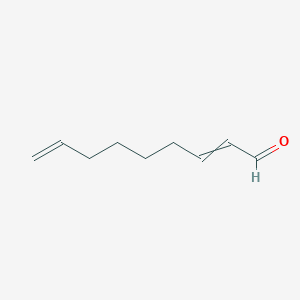
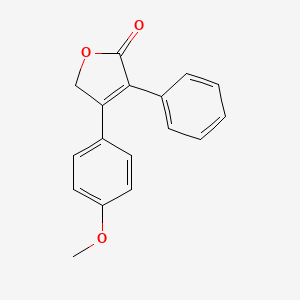
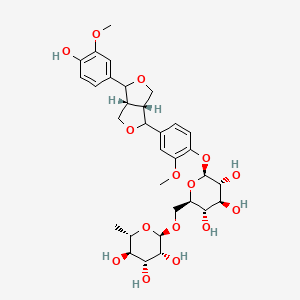
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
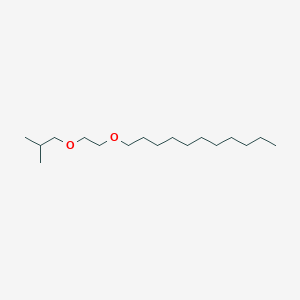
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)

